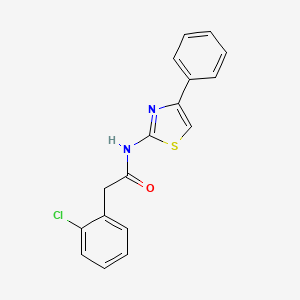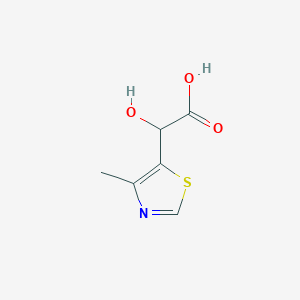![molecular formula C13H17BrN2 B13582965 1-[1-(4-Bromophenyl)cyclopropyl]piperazine](/img/structure/B13582965.png)
1-[1-(4-Bromophenyl)cyclopropyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[1-(4-Bromophenyl)cyclopropyl]piperazine is a chemical compound with the molecular formula C13H17BrN2. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. The compound is characterized by the presence of a bromophenyl group attached to a cyclopropyl ring, which is further connected to a piperazine moiety. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(4-Bromophenyl)cyclopropyl]piperazine typically involves the following steps:
Formation of the Cyclopropyl Ring: The cyclopropyl ring can be synthesized through the reaction of an appropriate alkene with a carbene precursor, such as diazomethane, under controlled conditions.
Bromination: The bromophenyl group is introduced through the bromination of a suitable aromatic precursor, such as phenylcyclopropane, using bromine or a brominating agent like N-bromosuccinimide (NBS).
Piperazine Coupling: The final step involves the coupling of the bromophenylcyclopropane with piperazine. This can be achieved through nucleophilic substitution reactions, where the bromine atom is replaced by the piperazine moiety under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction conditions such as temperature, pressure, and reactant concentrations to optimize yield and purity.
Purification: The crude product is purified using techniques such as recrystallization, distillation, or chromatography to obtain the desired compound with high purity.
化学反応の分析
Types of Reactions
1-[1-(4-Bromophenyl)cyclopropyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) can convert the compound to its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines, thiols, or alkoxides replace the bromine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, alkoxides
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Amines, alcohols
Substitution: Substituted piperazines with various functional groups
科学的研究の応用
1-[1-(4-Bromophenyl)cyclopropyl]piperazine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a ligand in the study of receptor-ligand interactions, particularly in the field of neuropharmacology.
Medicine: The compound is investigated for its potential therapeutic effects, including its role as an antagonist or agonist at specific receptors.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 1-[1-(4-Bromophenyl)cyclopropyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
類似化合物との比較
1-[1-(4-Bromophenyl)cyclopropyl]piperazine can be compared with other similar compounds, such as:
1-(4-Bromophenyl)piperazine: Lacks the cyclopropyl ring, resulting in different chemical properties and biological activities.
1-(4-Chlorophenyl)piperazine: Contains a chlorine atom instead of bromine, leading to variations in reactivity and potency.
1-(4-Methylphenyl)piperazine: The presence of a methyl group instead of bromine affects the compound’s hydrophobicity and interaction with molecular targets.
特性
分子式 |
C13H17BrN2 |
|---|---|
分子量 |
281.19 g/mol |
IUPAC名 |
1-[1-(4-bromophenyl)cyclopropyl]piperazine |
InChI |
InChI=1S/C13H17BrN2/c14-12-3-1-11(2-4-12)13(5-6-13)16-9-7-15-8-10-16/h1-4,15H,5-10H2 |
InChIキー |
PBBYFPOJLYDSMK-UHFFFAOYSA-N |
正規SMILES |
C1CC1(C2=CC=C(C=C2)Br)N3CCNCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


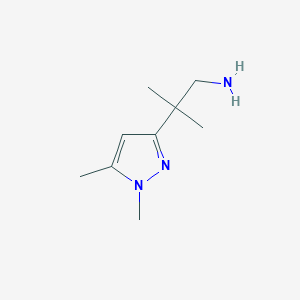

![1,1-Difluoro-2-(methoxycarbonyl)spiro[2.5]octane-6-carboxylic acid](/img/structure/B13582890.png)

![2-(4-methoxyphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B13582908.png)
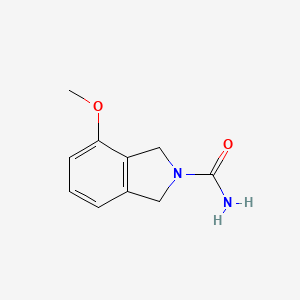
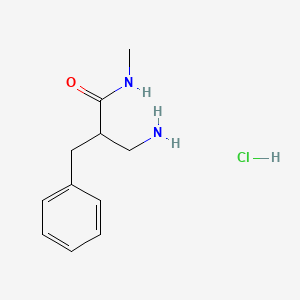
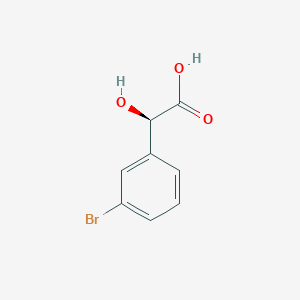
![3-[(3-Amino-4-methyl-2-pyridinyl)oxy]-1-propanol](/img/structure/B13582940.png)
![[6-(Difluoromethyl)-5-methylpyridin-3-yl]boronicacid](/img/structure/B13582946.png)


